molecular formula C2O4Tl2 B13722162 Thallium(I) oxalate CAS No. 30737-24-7

Thallium(I) oxalate

Cat. No.: B13722162
CAS No.: 30737-24-7
M. Wt: 496.79 g/mol
InChI Key: WVNUZODXEDDHRM-UHFFFAOYSA-L
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Description

Overview of Thallium(I) Oxalate (B1200264) within Inorganic Chemistry and Oxalato Complexes

Thallium(I) oxalate, with the chemical formula Tl₂C₂O₄, is an inorganic salt formed from two thallium(I) cations (Tl⁺) and one oxalate anion (C₂O₄²⁻). researchgate.netamericanelements.com It belongs to the extensive class of compounds known as oxalato complexes, which are metal complexes with the oxalate anion acting as a ligand. americanelements.com Oxalate is a versatile dicarboxylate ligand that can coordinate to metal ions in various modes, leading to a rich diversity of structural chemistry. geoscienceworld.orgresearchgate.net Anhydrous this compound presents as a layered structure, a feature common to other monovalent oxalate complexes. geoscienceworld.org The study of simple metal oxalates like this compound provides fundamental insights into bonding, structure, and properties that are foundational to understanding more complex coordination polymers and materials. researchgate.nettsijournals.com

The synthesis of this compound can be achieved through the reaction of a soluble thallium(I) salt, such as thallium(I) carbonate, with oxalic acid in an aqueous solution. tsijournals.comconicet.gov.ar For instance, adding solid thallium(I) carbonate to a boiling aqueous solution of oxalic acid results in the precipitation of this compound. tsijournals.com

Historical Development and Key Milestones in this compound Research

The study of thallium compounds began after the discovery of the element thallium by William Crookes in 1861 through its characteristic green spectral line. rsc.org Following the isolation of the element, research into its various salts, including the oxalate, commenced. Early studies focused on the fundamental synthesis and properties of simple thallium salts.

A significant area of investigation has been the thermal decomposition of metal oxalates. Research has been conducted on the thermal behavior of various thallium oxalates, including simple and complex forms, to understand their stability and decomposition pathways. akjournals.comresearchgate.net For example, studies have noted that the thermal decomposition of certain complex oxalates containing thallium can yield thallous oxalate as a stable intermediate. researchgate.net

A more recent and notable milestone in this compound research was the synthesis and characterization of a new crystalline form with the composition Tl₂C₂O₄·H₂C₂O₄, reported in 2015. conicet.gov.ar This compound was unexpectedly formed during an attempt to prepare thallium(I) hydrogen oxalate (TlHC₂O₄). conicet.gov.ar Its discovery, enabled by modern analytical techniques like single-crystal X-ray diffraction, demonstrated that even seemingly simple systems in thallium oxalate chemistry can yield novel structures and compositions, highlighting an evolution from basic synthesis to detailed structural elucidation. conicet.gov.ar

Contemporary Research Directions and Unaddressed Inquiries in this compound Chemistry

Modern research on this compound has shifted towards detailed structural and spectroscopic characterization. The 2015 study on Tl₂C₂O₄·H₂C₂O₄ is a prime example, employing single-crystal X-ray diffraction to solve its crystal structure and utilizing Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to analyze its vibrational properties. conicet.gov.ar Such studies provide deep insights into the coordination environment of the thallium(I) ion and the nature of the bonding within the crystal lattice. conicet.gov.ar

A key feature driving contemporary interest is the stereochemical activity of the 6s² lone electron pair (LEP) on the Tl⁺ cation. geoscienceworld.orgresearchmap.jp This lone pair influences the coordination geometry around the thallium ion, causing distortions in the crystal structure that distinguish it from alkali metal oxalates of similar ionic radii, such as rubidium oxalate. geoscienceworld.orgresearchmap.jp The anhydrous nature of Tl₂C₂O₄, compared to the hydrated form of rubidium oxalate, is attributed to the role of this lone pair, which occupies space within the crystal lattice that would otherwise be taken by water molecules. geoscienceworld.orgresearchmap.jp

Unaddressed inquiries in the field include further exploration of the influence of the lone pair on the compound's physical and chemical properties. The synthesis and characterization of more complex, mixed-metal oxalates involving thallium could reveal novel structures and functionalities. Investigating the potential of thallium oxalate-based compounds in materials science, for example as precursors for electronic materials or glasses, remains an open area for research. rsc.orgamericanelements.com

Interdisciplinary Significance of this compound Studies

The study of this compound extends into several interdisciplinary fields. In materials science , the thermal decomposition of metal oxalates is a known route to produce metal oxides with specific properties. Thallium oxide, for instance, is used in producing specialty glasses with a high refractive index. rsc.org Understanding the decomposition of this compound is therefore relevant for the controlled synthesis of such materials.

In crystal chemistry and mineralogy , this compound serves as an important model compound. Comparing its anhydrous crystal structure with that of hydrated oxalates of similarly sized cations like Rb⁺ provides fundamental insights into the structural roles of lone electron pairs versus water molecules in inorganic solids. geoscienceworld.orgresearchmap.jp This has broader implications for understanding the crystal structures of minerals and other inorganic compounds. Some research into metal oxalates is conducted in the context of understanding biomineralization, as oxalate biominerals, particularly calcium oxalates, are widespread in nature. researchgate.netresearchgate.netconicet.gov.ar

Furthermore, due to the high toxicity of thallium, the study of its compounds is significant in environmental science and toxicology . cdc.govresearchgate.netresearchgate.net Research into the chemistry of thallium compounds, including their solubility and reactivity, is crucial for developing analytical methods for detection and for understanding the element's fate and transport in the environment following contamination from sources like mining waste. edafologia.netucl.ac.ukcuni.cz

Chemical and Physical Properties

PropertyValueSource(s)
Chemical Formula C₂O₄Tl₂ americanelements.comnih.gov
IUPAC Name oxalate;thallium(1+) nih.gov
Molecular Weight 496.79 g/mol nih.gov
Appearance Powder americanelements.com
Density 6.31 g/cm³ americanelements.com
Exact Mass 497.92851 Da nih.gov
Canonical SMILES C(=O)(C(=O)[O-])[O-].[Tl+].[Tl+] nih.gov

Crystallographic Data for Tl₂C₂O₄

PropertyValueSource(s)
Crystal System Monoclinic nih.gov
Space Group P 1 21/c 1 (No. 14) nih.gov
Unit Cell a 6.6141 Å nih.gov
Unit Cell b 5.8404 Å nih.gov
Unit Cell c 6.6620 Å nih.gov
Unit Cell Angle α 90.00° nih.gov
Unit Cell Angle β 99.22° nih.gov
Unit Cell Angle γ 90.00° nih.gov
Molecules per Unit Cell (Z) 2 nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30737-24-7

Molecular Formula

C2O4Tl2

Molecular Weight

496.79 g/mol

IUPAC Name

oxalate;thallium(1+)

InChI

InChI=1S/C2H2O4.2Tl/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2

InChI Key

WVNUZODXEDDHRM-UHFFFAOYSA-L

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Tl+].[Tl+]

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Thallium I Oxalate

Aqueous Precipitation Routes for Thallium(I) Oxalate (B1200264) Formation

Aqueous precipitation is a primary and straightforward method for the synthesis of Thallium(I) oxalate. This technique relies on the reaction between a soluble thallium(I) salt and a source of oxalate ions in an aqueous medium, leading to the formation of the sparingly soluble this compound which then precipitates out of the solution.

A documented example of this method involves the reaction of Thallium(I) carbonate (Tl₂CO₃) with oxalic acid dihydrate (H₂C₂O₄·2H₂O). In a typical procedure, the reactants are combined in a specific molar ratio in an aqueous solution. For instance, a new crystalline form of this compound, specifically an adduct with oxalic acid (Tl₂C₂O₄·H₂C₂O₄), has been prepared by reacting Tl₂CO₃ and H₂C₂O₄·2H₂O in a 1:2 molar ratio in water. researchgate.net The solid Thallium(I) carbonate is added to a boiling aqueous solution of oxalic acid, and the reaction mixture is typically stirred for a short period to ensure completion. researchgate.net Upon cooling, the resulting product crystallizes and can be recovered by filtration. The pH of the solution is a critical factor in oxalate precipitation, as it influences the concentration of the dissociated oxalate anion, which is the direct precipitating reactant. google.com

Table 1: Example of Aqueous Precipitation Reaction

Reactant 1 Reactant 2 Molar Ratio (Tl₂CO₃:H₂C₂O₄) Solvent Product

Hydrothermal and Solvothermal Synthetic Approaches to this compound

Hydrothermal and solvothermal syntheses are powerful techniques for producing crystalline materials. These methods involve chemical reactions in a closed system (an autoclave) at temperatures above the boiling point of the solvent (water for hydrothermal, organic solvents for solvothermal). The elevated temperature and pressure can lead to the formation of unique crystal phases and morphologies.

While specific literature detailing the hydrothermal or solvothermal synthesis of pure this compound is not abundant, the methodology is widely applied to other metal oxalates. rsc.orgrsc.org For example, new metal-organic complexes with mixed oxalate and other organic ligands have been successfully synthesized hydrothermally at temperatures around 160 °C. rsc.org Furthermore, the hydrothermal decomposition of actinide(IV) oxalates has been investigated as a low-temperature route to producing nanocrystalline actinide dioxides. mdpi.com This suggests that hydrothermal methods could potentially be adapted for the controlled synthesis of this compound, possibly yielding nanocrystalline forms or different polymorphs by carefully controlling parameters such as temperature, reaction time, and the presence of structure-directing agents.

Solid-State Synthesis Pathways for this compound

Solid-state synthesis, including mechanochemical methods, offers a solvent-free alternative for preparing this compound. These techniques involve the direct reaction of solid precursors, often initiated by mechanical energy (grinding) and moderate heating.

A general procedure for the mechanochemical preparation of metal oxalates involves the direct reaction between a metal nitrate (B79036) and oxalic acid in their solid, polycrystalline powder forms. google.com The mixture of the solid reactants is ground together, for example, in a mortar. A gentle application of heat (e.g., to approximately 70°C) can initiate an oxidation-reduction reaction between the nitrate and oxalate anions, leading to the formation of the metal oxalate and the evolution of gases. google.com For the synthesis of this compound, Thallium(I) nitrate would be the logical precursor to react with solid oxalic acid. After the reaction is complete, a small amount of a solvent like water or acetone (B3395972) may be added to aid in the removal of byproducts before the final product is dried and recovered. google.com This method is often rapid and can produce high yields of the polycrystalline product.

Controlled Crystallization and Purification Techniques for this compound

Following initial synthesis, controlled crystallization and purification are crucial steps to obtain this compound of a desired purity and crystalline form, whether as large single crystals for structural analysis or as uniform polycrystalline or nanocrystalline powders.

Growth of Single Crystals for X-ray Diffraction Analysis

The growth of high-quality single crystals is essential for determining the precise atomic arrangement of a compound using X-ray diffraction. A common and effective method for growing single crystals of compounds like this compound from solution is slow evaporation. nih.gov

For the this compound-oxalic acid adduct (Tl₂C₂O₄·H₂C₂O₄), single crystals suitable for X-ray analysis were obtained from the aqueous solution in which it was synthesized. researchgate.net The general principle involves preparing a saturated or near-saturated solution of the compound at an elevated temperature and then allowing the solvent to evaporate slowly over several days or weeks at a constant temperature. This slow process allows for the orderly arrangement of molecules into a single crystal lattice. uzh.ch The quality of the resulting crystals depends on factors such as the choice of solvent, the rate of evaporation, and the purity of the compound. researchgate.net

Table 2: Crystallographic Data for Tl₂C₂O₄·H₂C₂O₄

Property Value
Crystal System Monoclinic
Space Group P2₁/a
a (Å) 9.030(2)
b (Å) 6.223(2)
c (Å) 7.640(2)
β (°) 113.88(3)
Z (molecules/unit cell) 2

Data sourced from a 2015 study by Piro, et al. researchgate.net

Preparation of Polycrystalline and Nanocrystalline Forms

Polycrystalline this compound, consisting of many small, randomly oriented crystallites, is the typical product of rapid precipitation from aqueous solution or solid-state synthesis methods. google.com These powders are suitable for applications where a large single crystal is not required.

The synthesis of nanocrystalline materials is an area of significant research interest. Nanocrystalline this compound could potentially be prepared using techniques like sonochemistry, mechanochemistry, or controlled hydrothermal processes. nih.gov For instance, green sonochemical and mechanochemical methods have been used to create thallium(I) supramolecular polymers which then serve as precursors for thallium-based nanomaterials. nih.gov Similarly, the hydrothermal decomposition of metal oxalates is a known route to nanocrystalline metal oxides, indicating the potential of using a this compound precursor to synthesize other thallium-containing nanostructures. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. msu.eduresearchgate.net The application of these principles to the synthesis of this compound involves evaluating existing methods and developing new, more sustainable routes.

The 12 Principles of Green Chemistry provide a framework for this evaluation:

Prevention : It is better to prevent waste than to treat it. yale.edu

Atom Economy : Synthetic methods should maximize the incorporation of all materials into the final product. yale.edu

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little to no toxicity. yale.edu

Designing Safer Chemicals : Chemical products should be designed to have minimal toxicity. yale.edu

Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary or innocuous. yale.edu

Design for Energy Efficiency : Energy requirements should be minimized. yale.edu

Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable. yale.edu

Reduce Derivatives : Unnecessary derivatization should be minimized or avoided. yale.edu

Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.edu

Design for Degradation : Products should break down into innocuous products at the end of their function. yale.edu

Real-time analysis for Pollution Prevention : Analytical methods should be developed for real-time monitoring to prevent hazardous substance formation. yale.edu

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used should minimize the potential for accidents. yale.edu

When applied to this compound synthesis, several points emerge. The inherent high toxicity of thallium compounds conflicts with principles 3 and 4. However, within this constraint, other principles can be optimized.

Aqueous precipitation utilizes water as a "safer solvent" (Principle 5). dokumen.pub

Solid-state mechanochemical synthesis is a particularly green approach as it can be performed solvent-free, significantly reducing waste (Principle 5). google.com It can also be more energy-efficient than methods requiring prolonged heating and boiling of solvents (Principle 6). nih.gov

Sonochemical and mechanochemical processes , noted for the synthesis of related thallium compounds, are recognized as green techniques that can enhance reaction rates and reduce energy consumption. nih.gov

By choosing solvent-free methods and designing reactions with high atom economy, the environmental footprint of this compound synthesis can be minimized, despite the hazardous nature of the core element.

Structural Elucidation and Crystallographic Investigations of Thallium I Oxalate

Neutron Diffraction Studies of Thallium(I) Oxalate (B1200264) (if applicable for light atom location)

Neutron diffraction is a powerful crystallographic technique that provides a complementary alternative to X-ray diffraction. The fundamental difference lies in the scattering mechanism: X-rays are scattered by the electron cloud of an atom, whereas neutrons are scattered by the atomic nucleus. This distinction makes neutron diffraction particularly sensitive to the positions of light atoms, such as carbon and oxygen, in the presence of heavy atoms like thallium.

In the context of thallium(I) oxalate (Tl₂C₂O₄), X-ray diffraction can precisely locate the high-electron-density thallium atoms. However, accurately determining the positions of the carbon and oxygen atoms of the oxalate anion can be more challenging. Neutron scattering lengths are not systematically dependent on atomic number, and the scattering power of C and O is significant relative to Tl. Consequently, neutron diffraction studies would be highly applicable for precisely locating the light atoms within the this compound crystal lattice. This would enable a more accurate determination of bond lengths and angles within the oxalate ion, providing a definitive confirmation of its geometry and bonding environment within the crystal.

Although the technique is highly suitable, specific experimental neutron diffraction studies conducted directly on this compound are not prominently available in published literature. However, the principles of the technique and its successful application to other metal oxalates and complex organic salts demonstrate its potential value. iaea.orgresearchgate.net For instance, in studies of hydrated or acidic oxalate salts, neutron diffraction is invaluable for unambiguously locating hydrogen atoms and detailing complex hydrogen-bonding networks, an insight that is difficult to achieve with X-rays alone. researchgate.net

Should such a study be performed on a compound like a hydrated or acidic form of thallium oxalate, the resulting data would provide a highly refined crystal structure model.

Table 1: Illustrative Crystallographic Data Obtainable from Neutron Diffraction for a Hypothetical this compound Adduct

Parameter Description Illustrative Value
Crystal System The basic shape of the unit cell. Monoclinic
Space Group The set of symmetry operations for the unit cell. P2₁/c
a (Å) Unit cell dimension. 9.61
b (Å) Unit cell dimension. 6.35
c (Å) Unit cell dimension. 11.01
**β (°) ** Unit cell angle. 109.4
Z Number of formula units per unit cell. 4
C-C Bond Length (Å) Precisely determined distance between carbon atoms. 1.55

| C-O Bond Length (Å) | Precisely determined distance between carbon and oxygen. | 1.25 |

Electron Diffraction and Microscopy for this compound Nanostructures

The synthesis and characterization of materials at the nanoscale is a forefront area of materials science. While there is limited specific research on the synthesis of this compound nanostructures, metal oxalates are often used as precursors to produce metal oxide nanoparticles. google.comnih.gov If this compound were to be synthesized in a nanostructured form—such as nanoparticles, nanowires, or thin films—electron diffraction and microscopy would be indispensable tools for their characterization. nih.gov

Due to the strong interaction of electrons with matter, electron diffraction can be used to determine the crystal structure of extremely small individual nanocrystals, a task that is often impossible with conventional X-ray diffraction techniques which require larger single crystals or bulk powder samples. mdpi.com

The primary techniques in this domain are Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

Scanning Electron Microscopy (SEM) would be used to investigate the morphology, size distribution, and surface topography of this compound nanostructures.

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the visualization of individual nanoparticles and their crystal lattice fringes. When coupled with an electron diffraction mode, such as Selected Area Electron Diffraction (SAED), TEM can provide crystallographic information from a single nanoparticle. This allows for the determination of the crystal structure and orientation of individual nanostructures within a sample. nih.gov

These methods are crucial for understanding how synthesis conditions affect the final product's morphology and crystallinity, which in turn dictate its physical and chemical properties.

Table 2: Information Provided by Electron Microscopy and Diffraction Techniques for Nanostructures

Technique Information Obtained Relevance to this compound Nanostructures
Scanning Electron Microscopy (SEM) Surface topography, particle size and shape, sample morphology. Determining if the nanostructures are spherical, rod-like, or aggregated.
Transmission Electron Microscopy (TEM) Internal structure, particle size, shape, and distribution at high resolution. Visualizing individual nanoparticles and their degree of crystallinity.
Selected Area Electron Diffraction (SAED) Crystal structure and orientation from a specific area (e.g., a single nanoparticle). Confirming that the nanoparticles possess the crystal structure of this compound.

| High-Resolution TEM (HRTEM) | Visualization of atomic lattice fringes. | Direct observation of the crystalline planes, identification of defects. |

Spectroscopic Characterization and Electronic Structure of Thallium I Oxalate

Vibrational Spectroscopy of Thallium(I) Oxalate (B1200264)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of the oxalate anion and the thallium-oxygen bonds within the crystal lattice. These methods are sensitive to the local symmetry and coordination environment of the constituent ions.

Infrared spectroscopy of thallium(I) oxalate and its related compounds reveals characteristic absorption bands associated with the oxalate moiety. In a study of a crystalline form of this compound with oxalic acid, Tl₂C₂O₄·H₂C₂O₄, the FTIR spectrum was recorded in the 4000–400 cm⁻¹ range using the KBr pellet technique. researchgate.net The spectrum is complex, showing features from both the oxalate anion and the co-crystallized oxalic acid molecule. researchgate.netresearchgate.net

Key features for the oxalate anion include the antisymmetric (C–O) stretching vibration, which appears as a very strong and well-defined group of bands around 1602 cm⁻¹. researchgate.netresearchgate.net The corresponding symmetric C-O stretching mode is typically weaker in the IR spectrum. The O-C=O bending vibrations are also identifiable in the lower frequency region. researchgate.net In the related compound Tl₂C₂O₄·H₂C₂O₄, bands corresponding to the oxalic acid molecule, such as the C=O stretching at 1727 cm⁻¹ and O-H stretching around 2400 cm⁻¹, are also prominent. researchgate.net The analysis of these spectra is often based on comparisons with the known spectra of oxalic acid and other crystalline metal oxalates. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of microcrystalline anhydrous this compound (Tl₂C₂O₄) has been investigated, showing relatively strong bands that can be attributed to the internal modes of the oxalate anion. conicet.gov.ar For the related compound Tl₂C₂O₄·H₂C₂O₄, FT-Raman spectra were obtained using a 1064 nm Nd:YAG laser for excitation. researchgate.net

In contrast to the IR spectrum, the Raman spectrum of Tl₂C₂O₄·H₂C₂O₄ is simpler, with most bands related to the anionic species. researchgate.net The most intense line in the Raman spectrum corresponds to the symmetric C–O stretching mode of the oxalate anion. researchgate.net The C-C stretching mode of the anion is also identifiable in the Raman spectrum. researchgate.net For anhydrous Tl₂C₂O₄, some weak bands observed above 1500 cm⁻¹ and around 1300 cm⁻¹ are likely due to combination or overtone modes. conicet.gov.ar Vibrational modes related to the metal-to-ligand (Tl-O) interactions were not definitively identified in the Raman spectra of anhydrous Tl₂C₂O₄. conicet.gov.ar

The assignment of vibrational modes for this compound is based on the structural characteristics of the oxalate ion and comparisons with other metal oxalates. researchgate.netconicet.gov.ar For the Tl₂C₂O₄·H₂C₂O₄ crystal, detailed assignments for both IR and Raman spectra have been proposed. researchgate.net The assignments distinguish between the vibrations of the oxalate anion and the oxalic acid molecule. researchgate.net

The antisymmetric C–O stretching of the anion is clearly seen in the IR spectrum, while the symmetric counterpart dominates the Raman spectrum. researchgate.net The C-C stretch of the anion is observed in both spectra at higher energies compared to the corresponding mode in the acid. researchgate.net Vibrations below 700 cm⁻¹ are considered to be complex, likely involving coupling between different modes. researchgate.net The table below summarizes the tentative assignments for the vibrational bands observed in Tl₂C₂O₄·H₂C₂O₄.

Table 1: Vibrational Assignments for Tl₂C₂O₄·H₂C₂O₄ (Band positions in cm⁻¹). Data sourced from Piro, O. E., et al. (2015). researchgate.net
FTIR (cm⁻¹)FT-Raman (cm⁻¹)AssignmentDescription
2441 s, br, 2400 sν(O–H)O-H stretching of oxalic acid
1723 vs1727 vsν(C=O)C=O stretching of oxalic acid
1602 vs1579 mνₐₛ(C–O) anionAntisymmetric C-O stretching of oxalate anion
1464 wν(C–O)C-O stretching of oxalic acid
1311 vs1309 sνₛ(C–O) anionSymmetric C-O stretching of oxalate anion
1190 mδ(C–O–H)C-O-H bending of oxalic acid
920 w926 w, 908 wν(C–C) acidC-C stretching of oxalic acid
895 sh899 mν(C–C) anionC-C stretching of oxalate anion
803 vsδ(O–C=O)O-C=O bending of oxalate anion
677 m, 650 m678 w, 652 wγ(C–O–H)Out-of-plane C-O-H bending of oxalic acid
500 m501 sδ(O–C=O)O-C=O bending of oxalate anion
454 m456 wν(Tl–O) + ring def.Thallium-oxygen stretching coupled with ring deformation

Abbreviations: vs: very strong, s: strong, m: medium, w: weak, sh: shoulder, br: broad, ν: stretching, δ: in-plane bending, γ: out-of-plane bending.

Electronic Spectroscopy of this compound

Electronic spectroscopy provides information on the electronic transitions within the compound, which are related to its electronic structure.

The electronic absorption spectrum of this compound is determined by the electronic transitions associated with the thallium(I) cation and the oxalate anion. The oxalate ion itself is known to have strong absorption in the ultraviolet region due to π → π* and n → π* transitions within the carboxylate groups.

Specific UV-Vis absorption spectra for solid this compound are not widely reported in the literature. However, studies on aqueous solutions containing thallium(I) ions indicate that Tl(I) has no significant absorbance at 260 nm. mdpi.com This suggests that the primary absorption features for this compound in the near-UV and visible regions would originate from the oxalate anion. The electronic structure of the Tl(I) ion features a 6s² lone pair of electrons, which is stereochemically active and influences the coordination geometry but does not typically lead to absorption in the visible range. researchgate.net Any electronic transitions involving these s-electrons would be expected at higher energies, in the deep UV region.

Detailed studies on the intrinsic photoluminescence and luminescence lifetime of pure, crystalline this compound are not extensively available in the reviewed scientific literature. While luminescence is a known property for some thallium-containing compounds, it often depends on the host material or the presence of other chemical species. For instance, some thallium-based complexes can exhibit fluorescence, but this is often associated with the Tl(III) oxidation state or specific ligands that form fluorescent products. researchgate.net The luminescence of materials containing Tl(I) is often attributed to self-trapped excitons, as observed in compounds like Tl₂ZnI₄, but similar behavior has not been documented for Tl₂C₂O₄. Therefore, it is not confirmed whether this compound is a luminescent material under typical photoluminescence excitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., ²⁰⁵Tl, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, both thallium-205 (B1258434) (²⁰⁵Tl) and carbon-13 (¹³C) NMR are particularly informative.

²⁰⁵Tl NMR Spectroscopy:

Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a nuclear spin of I = 1/2. openmedscience.com Due to its higher natural abundance (70.48%) and greater receptivity, ²⁰⁵Tl is the preferred nucleus for NMR studies. openmedscience.comhuji.ac.il The ²⁰⁵Tl nucleus has a very wide chemical shift range, making it highly sensitive to changes in its electronic environment. huji.ac.il

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound would provide information about the oxalate anion. The oxalate anion (C₂O₄²⁻) has two equivalent carbon atoms. In solution, or in a solid-state magic-angle spinning (MAS) NMR experiment, a single resonance would be expected for the two carbons of the oxalate ion. The chemical shift of this resonance would be characteristic of a carboxylate carbon. For comparison, the predicted ¹³C NMR chemical shift for the oxalate dianion in aqueous solution is approximately 170 ppm. While specific data for this compound is not available, ¹³C NMR studies of metal-oxalate complexes are common. chemicalbook.comhmdb.caspectrabase.com In a study of Tl³⁺ binding to transferrins with ¹³C-labeled oxalate, a complex pattern of resonances was observed, indicating the sensitivity of the ¹³C chemical shift to the coordination environment. acs.org For solid this compound, the precise chemical shift and any observed anisotropy in a solid-state spectrum would reflect the local symmetry and bonding within the crystal structure.

Nucleus Spin Natural Abundance (%) Expected Chemical Shift Range for Tl(I) Oxalate
²⁰⁵Tl1/270.48 openmedscience.comHigh frequency, sensitive to coordination
¹³C1/21.11 openmedscience.com~170 ppm (for oxalate anion)

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface and Elemental Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com When a sample of this compound is irradiated with X-rays, photoelectrons are emitted from the core levels of the constituent atoms. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined.

For this compound, the Tl 4f core level spectrum is of particular interest for determining the oxidation state of thallium. The binding energy of the Tl 4f photoelectrons is a sensitive indicator of the oxidation state. It is well-established that the Tl 4f binding energy for Tl(III) is higher than that for Tl(I). For example, XPS studies on thallium-based high-temperature superconductors have shown that the Tl 4f₇/₂ peak for Tl³⁺ is at a higher binding energy than for species with thallium in a formal oxidation state between +1 and +3. ias.ac.in In this compound, the Tl 4f spectrum would be expected to show a doublet (Tl 4f₇/₂ and Tl 4f₅/₂) with binding energies characteristic of the Tl(I) state. The C 1s and O 1s core level spectra would also provide information about the oxalate anion and could be used to confirm the stoichiometry of the surface.

Auger Electron Spectroscopy (AES):

AES is another surface-sensitive analytical technique that provides elemental and, in some cases, chemical information about the surface of a material. micro.org.aulsaltd.co.uk The process involves the bombardment of the surface with an electron beam, which causes the ejection of a core electron. An outer shell electron then fills the core hole, and the excess energy is transferred to another outer shell electron, which is then ejected. This ejected electron is the Auger electron, and its kinetic energy is characteristic of the element from which it originated.

For this compound, an AES spectrum would show transitions corresponding to thallium, carbon, and oxygen. While AES is less commonly used for detailed chemical state analysis compared to XPS, the kinetic energies and shapes of the Auger peaks can provide some information about the chemical environment. For instance, studies on the oxidation of thallium have utilized AES to characterize the resulting thallium oxide layers. researchgate.net In the analysis of this compound, AES could be used for elemental mapping of the surface and for depth profiling in combination with ion sputtering to investigate the homogeneity of the sample. micro.org.au

Technique Probe Detected Particle Information Obtained for Tl(I) Oxalate
XPSX-raysPhotoelectronsElemental composition, Tl(I) oxidation state (from Tl 4f binding energy)
AESElectronsAuger ElectronsSurface elemental composition and mapping

X-ray Absorption Spectroscopy (XAS): EXAFS and XANES for Local Structure and Oxidation State of Thallium in this compound

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and/or electronic structure of matter. nih.govresearchgate.net The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES):

The XANES region, which encompasses the energy range from just below to about 50 eV above the absorption edge of a specific element, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govresearchgate.net For this compound, the Tl L₃-edge XANES spectrum would be highly informative. The position of the absorption edge is directly correlated with the oxidation state of the thallium atom. Studies on thallium sorption onto manganese oxides have clearly demonstrated that the Tl L₃-edge shifts to higher energy as Tl(I) is oxidized to Tl(III). acs.orgresearchgate.net Therefore, by comparing the Tl L₃-edge energy of this compound with that of Tl(I) and Tl(III) standards, the +1 oxidation state of thallium can be definitively confirmed. The features in the XANES spectrum (e.g., pre-edge peaks, white line intensity) are also influenced by the local coordination symmetry around the thallium atom.

Extended X-ray Absorption Fine Structure (EXAFS):

The EXAFS region refers to the oscillations in the X-ray absorption coefficient at energies from about 50 to 1000 eV above the absorption edge. nih.govresearchgate.net These oscillations arise from the scattering of the outgoing photoelectron by the neighboring atoms. Analysis of the EXAFS spectrum can provide quantitative information about the local atomic environment of the absorbing atom, including the number and type of neighboring atoms and their radial distances.

For this compound, analysis of the Tl L₃-edge EXAFS would reveal the detailed coordination environment of the Tl⁺ ion. The Fourier transform of the EXAFS data would show peaks corresponding to the different coordination shells around the thallium atom. Fitting these peaks can yield precise Tl-O bond distances and the coordination number of the thallium ion with the oxygen atoms of the oxalate anions. This information is crucial for understanding the crystal structure and bonding in this compound. Similar EXAFS studies on other metal oxalates have successfully determined the coordination environment of the metal ion. copernicus.org

XAS Region Energy Range Information Gleaned for Tl(I) Oxalate
XANES~ -20 to +50 eV relative to the absorption edgeConfirmation of Tl(I) oxidation state, information on coordination geometry.
EXAFS~ +50 to +1000 eV relative to the absorption edgeTl-O bond distances, coordination number, identity of neighboring atoms.

Thermodynamic and Kinetic Analysis of Thallium I Oxalate Processes

Determination of Solubility Product Constant (Ksp) for Thallium(I) Oxalate (B1200264)

The solubility product constant (Ksp) is a critical parameter for understanding the dissolution and precipitation equilibria of sparingly soluble salts like thallium(I) oxalate (Tl₂C₂O₄) in aqueous solutions. It represents the product of the molar concentrations of the constituent ions in a saturated solution, each raised to the power of its stoichiometric coefficient. For this compound, the dissolution equilibrium and the corresponding Ksp expression are:

Tl₂C₂O₄(s) ⇌ 2Tl⁺(aq) + C₂O₄²⁻(aq)

Ksp = [Tl⁺]²[C₂O₄²⁻]

Several sources provide values for the Ksp of this compound at or near 25°C. One source reports a pKsp of 3.7, which corresponds to a Ksp value of approximately 2.0 x 10⁻⁴. chemicalbook.com Another database lists the Ksp for this compound as 1.86 x 10⁻⁴. lardbucket.org These values indicate that this compound has limited solubility in water. The slight variation in reported Ksp values can be attributed to differences in experimental conditions and methodologies.

The solubility of this compound increases with temperature. At 15°C, the solubility is 1.48 g/100mL, which rises to 9.02 g/100mL at 100°C. chemicalbook.com This temperature dependence highlights the endothermic nature of the dissolution process.

Interactive Data Table: Solubility Product Constant of this compound

ParameterValueReference
pKsp3.7 chemicalbook.com
Ksp at 25°C~2.0 x 10⁻⁴Calculated from chemicalbook.com
Ksp at 25°C1.86 x 10⁻⁴ lardbucket.org

Standard Enthalpy of Formation and Lattice Energy Calculations for this compound

Lattice energy is the enthalpy change required to separate one mole of a solid ionic compound into its gaseous constituent ions. khanacademy.orglibretexts.org It is a measure of the strength of the ionic bonds in the crystal lattice. khanacademy.org The lattice energy can be calculated theoretically using equations based on Coulomb's law, considering the charges of the ions and the interionic distances. khanacademy.orglumenlearning.com It can also be determined experimentally using a Born-Haber cycle, which applies Hess's Law to relate the lattice energy to other measurable enthalpy changes, including the standard enthalpy of formation of the solid, the enthalpies of atomization of the elements, ionization energies, and electron affinities. libretexts.orglumenlearning.com

For this compound, a precise calculation of the lattice energy and standard enthalpy of formation would require data that is not present in the provided search results, such as the experimental standard enthalpy of formation of Tl₂C₂O₄(s) and the electron affinity of the oxalate radical. However, general principles indicate that the lattice energy would be influenced by the +1 charge of the thallium ions and the -2 charge of the oxalate ion, as well as their respective ionic radii.

Thermal Decomposition Pathways and Kinetics of this compound

The thermal decomposition of this compound has been investigated using various analytical techniques to understand its stability, decomposition products, and the kinetics of the process.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. Studies on related thallium oxalate compounds, such as ammonium (B1175870) bisoxalatothallate(III), indicate that thermal decomposition involves distinct steps. For instance, the decomposition of NH₄[Tl(C₂O₄)₂]·3H₂O shows the formation of an intermediate, thallous oxalate (Tl₂C₂O₄), which is reported to be stable up to 290°C. researchgate.net This suggests that anhydrous this compound itself is thermally stable within a certain temperature range before it undergoes further decomposition. TGA curves for various metal oxalates show that the decomposition temperatures and the nature of the final products are influenced by the metal cation and the atmosphere (e.g., air, nitrogen). ukim.mkscribd.com The decomposition of this compound is expected to lead to the formation of thallium oxides and carbon oxides.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to measure the temperature difference and heat flow, respectively, between a sample and a reference material as a function of temperature. These methods are crucial for identifying phase transitions and chemical reactions, indicating whether they are endothermic or exothermic.

Studies on the thermal decomposition of various metal oxalates and related thallium complexes reveal characteristic endothermic and exothermic peaks. akjournals.comakjournals.comnih.gov For example, the thermal decomposition of caesium bis(oxalato)diaquothallate(III) dihydrate involves a simultaneous dehydration and redox decomposition of thallium(III) to thallium(I), which is indicated by a sharp peak in the DTG curve at 100°C. niscpr.res.in The subsequent decomposition of the intermediate thallium(I) salt occurs at higher temperatures. niscpr.res.in Similarly, the DTA of thallium(I) bis-oxalatodiaquaindate(III) hydrate (B1144303) shows a small peak around 426 K (153°C) for dehydration and more prominent peaks at higher temperatures corresponding to the decomposition of the anhydrous product. akjournals.com The decomposition of this compound is expected to show an endothermic peak corresponding to the decomposition reaction, followed by potential exothermic peaks if the resulting products undergo oxidation in an air atmosphere. The existence of thallium(I) telluride has been confirmed by DSC, demonstrating the utility of this technique in characterizing thallium compounds. wikipedia.org

The thermal decomposition of metal oxalates often proceeds through the formation of intermediate species. For this compound, the decomposition mechanism is influenced by the surrounding atmosphere. In an inert atmosphere, the decomposition is likely to produce thallium(I) oxide (Tl₂O) and carbon monoxide, or thallium metal and carbon dioxide.

In the presence of oxygen, the decomposition can be more complex, potentially forming thallium(I) carbonate (Tl₂CO₃) as an intermediate, which then decomposes at a higher temperature to thallium(I) oxide. akjournals.com The formation of thallous carbonate as an intermediate is supported by studies on similar metal oxalates. akjournals.com The final products of the thermal decomposition of this compound in air are expected to be oxides of thallium. Studies on related compounds like ammonium bisoxalatothallate(III) show that the final product is a mixture of thallous oxide (Tl₂O) and thallic oxide (Tl₂O₃). researchgate.net The specific pathway and intermediates depend on factors such as heating rate and the partial pressure of oxygen.

Interactive Data Table: Thermal Decomposition of a Related Thallium Compound (NH₄[Tl(C₂O₄)₂]·3H₂O)

Temperature RangeIntermediate/ProductStabilityReference
150°C - 160°CAmmonium thallous oxalateStable researchgate.net
Up to 290°CThallous oxalateStable researchgate.net
450°C - 650°CMixture of Tl₂O and Tl₂O₃Stable researchgate.net

Solution Thermodynamics and Complexation Equilibria Involving this compound in Aqueous Systems

In aqueous solutions, thallium(I) ions can participate in complexation equilibria with various ligands, including the oxalate ion itself. While this compound is sparingly soluble, the dissolved thallium(I) ions can form complexes with other species present in the solution.

The thermodynamics of complex formation are described by formation constants (Kf). Thallium(III), for example, is known to form stable complexes with anions like chloride and bromide. oregonstate.edulardbucket.org Although thallium(I) is a "soft" acid and generally forms less stable complexes than thallium(III), it can still interact with ligands. The presence of other coordinating anions in solution can affect the solubility of this compound. For instance, the addition of anions that form stable complexes with Tl⁺ could increase the solubility of Tl₂C₂O₄ by shifting the dissolution equilibrium to the right. Conversely, the common ion effect, where the addition of a soluble oxalate salt would decrease the solubility of this compound, is a direct consequence of Le Chatelier's principle applied to its solubility equilibrium. The study of solution thermodynamics is crucial for understanding and predicting the behavior of this compound in various aqueous environments. oecd-nea.orgscispace.com

Reactivity and Chemical Transformations of Thallium I Oxalate

Redox Chemistry of Thallium(I) Oxalate (B1200264)

The redox chemistry of thallium(I) oxalate is characterized by the potential for both the thallium(I) ion to be oxidized to thallium(III) and for the oxalate anion to act as a reducing agent.

Oxidation Reactions of this compound to Thallium(III) Species

The oxidation of the thallium(I) ion to the more toxic thallium(III) state is a key reaction. While the oxalate anion itself can be oxidized, the Tl(I) cation can also undergo oxidation in the presence of suitable oxidizing agents. The oxidation of Tl(I) to Tl(III) can be achieved using strong oxidants like peroxodisulfate or permanganate (B83412). capes.gov.brresearchgate.net For instance, the oxidation of Tl(I) by potassium permanganate (KMnO₄) has been studied, and the kinetics are influenced by factors such as pH. researchgate.net In acidic conditions, the reaction can exhibit autocatalysis. researchgate.net

Tl⁺ → Tl³⁺ + 2e⁻

In the context of this compound, the presence of the oxalate ion can influence the redox potential of the Tl(III)/Tl(I) couple. The oxalate ion is known to be oxidized by Tl(III), which implies that the oxidation of Tl(I) in this compound is in equilibrium with the reduction of any formed Tl(III) by the oxalate anion. rsc.org The reaction between Tl(III) and oxalic acid has been described to proceed via the formation of a Tl(III)-oxalate complex, which then undergoes intramolecular redox to form Tl(I) and carbon dioxide. rsc.org

Reduction Reactions Involving this compound

Information specifically detailing the reduction of the thallium(I) cation in this compound is not extensively documented, largely because thallium is most stable in the +1 oxidation state. Reducing Tl(I) to metallic thallium (Tl(0)) would require a potent reducing agent. In general, strong reducing agents are necessary to reduce Tl(I) salts to the metallic state. For example, hydrazine (B178648) can be used as a strong reducing agent to prevent the formation of thallium oxides during electrodeposition processes by keeping thallium in its reduced state. epj-conferences.org

Complexation Reactions and Ligand Exchange Processes of this compound

This compound can participate in complexation reactions, where the thallium(I) ion or the oxalate anion interacts with other chemical species. The oxalate anion itself is a versatile ligand, capable of binding to metal ions in a bidentate or bridging fashion, leading to the formation of coordination polymers. irb.hrnih.govrsc.org

This compound can be a precursor in the synthesis of more complex structures. For instance, a compound with the formula Tl₂C₂O₄·H₂C₂O₄ has been synthesized, featuring a polymeric structure where oxalate anions and oxalic acid molecules are linked by strong hydrogen bonds. researchgate.netconicet.gov.ar In this structure, the thallium(I) ion is coordinated by nine oxygen atoms from both oxalate and oxalic acid moieties. researchgate.netconicet.gov.ar The formation of such coordination polymers demonstrates the ability of the oxalate ligand to bridge metal centers or other molecules. irb.hrnih.govacs.org

Ligand exchange, or substitution, is a fundamental reaction type for complex ions where one ligand is replaced by another. dokumen.pub In solutions containing this compound, both the Tl⁺ ion and the C₂O₄²⁻ anion can be involved in such processes. Other ligands can potentially replace the oxalate anion in the coordination sphere of a metal center if this compound is used as a reagent. Similarly, the thallium(I) ion can be complexed by stronger ligands present in the solution. The stability of the resulting complex determines the extent of the ligand exchange.

Photochemical Transformations of this compound

This compound is susceptible to photochemical transformations, a reactivity driven by the absorption of light. The photochemistry of metal oxalates often involves an intramolecular redox reaction. photobiology.info Upon irradiation, particularly with ultraviolet light, metal oxalates can decompose. photobiology.info In these reactions, the metal ion is reduced, and the oxalate anion is oxidized to carbon dioxide. photobiology.info For this compound, this would imply the potential for reduction of Tl(I) to Tl(0) and the concurrent oxidation of the oxalate ion.

The photochemical reaction between thallium(III) and oxalic acid, which produces thallium(I), has been utilized in analytical methods. cdnsciencepub.com This reaction can be catalyzed by chloride ions and proceeds upon exposure to a suitable light source. cdnsciencepub.com While this is the reverse of the oxidation of this compound, it demonstrates the photochemical activity of the thallium-oxalate system. The quantum yield (Φ), which is the number of events occurring per photon absorbed, is a key parameter in photochemistry. technoprocur.czegyankosh.ac.in For the photolysis of some metal-metal bonded platinum-thallium complexes, quantum yields have been determined, indicating the efficiency of the photochemical bond cleavage. researchgate.net Similar principles would apply to the photolysis of this compound, where the quantum yield would quantify the efficiency of its decomposition upon irradiation.

Solid-State Reactivity and Phase Transitions of this compound

In the solid state, this compound can undergo transformations upon heating. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study these processes. researcher.lifearizona.eduuct.ac.za The thermal decomposition of metal oxalates typically proceeds with the loss of any water of hydration, followed by the decomposition of the anhydrous salt to form metal oxides or the pure metal, with the release of carbon monoxide and/or carbon dioxide. colab.ws

For this compound, thermal decomposition would be expected to yield thallium oxides. Studies on related mixed-metal thallium oxalates, such as ammonium (B1175870) thallous oxalate, show that thallous oxalate is formed as a stable intermediate which then decomposes at higher temperatures to a mixture of thallous and thallic oxides. researchgate.net The thermal decomposition of thallium(I) bis-oxalatodiaquaindate(III) monohydrate also shows distinct decomposition steps. researchgate.net The synthesis of this compound itself can be achieved through a solid-phase reaction at room temperature or by reaction in an aqueous solution. smolecule.com

Electrochemical Behavior and Electrodeposition Studies of this compound

The electrochemical behavior of this compound in solution is governed by the redox reactions of the Tl⁺ ion and potentially the oxalate anion. Cyclic voltammetry is a common technique to study such processes. scirp.org The reduction of Tl⁺ to metallic thallium (Tl⁰) and its subsequent re-oxidation can be observed at an electrode surface. epj-conferences.org Studies on the electrodeposition of thallium have been conducted from various electrolytes, such as sulfate (B86663) and perchlorate (B79767) solutions. epj-conferences.orgscirp.org The process is generally controlled by the diffusion of Tl⁺ ions to the electrode surface. scirp.org

This compound can be used as a source of thallium ions in electroplating baths. A patent describes the use of water-soluble thallium salts, including this compound, as an additive in gold sulfite (B76179) electroplating solutions to act as a brightener and grain refiner. google.com The electrodeposition of thallium from an oxalate bath has also been mentioned in the context of codeposition with other metals like copper and cadmium. oregonstate.edu

Table of Electrochemical Data for Thallium Species

Parameter Value Conditions Reference
Tl⁺ Reduction Peak Potential -1.0 V vs NHE Au electrode epj-conferences.org
Tl Oxidation Peak Potential -0.3 V vs NHE Au electrode epj-conferences.org

Advanced Materials Science and Nanotechnology Applications of Thallium I Oxalate

Thallium(I) Oxalate (B1200264) as a Precursor for Thallium-Containing Functional Materials

The use of specific precursors is fundamental in materials synthesis to control the stoichiometry, homogeneity, and microstructure of the final product. Thallium(I) oxalate is often employed in wet-chemical routes, such as coprecipitation and sol-gel methods, which are known for producing fine, highly homogenized powders. analis.com.myscialert.net These methods offer advantages over traditional solid-state reactions by enhancing reactivity and lowering synthesis temperatures. In these processes, soluble metal salts, including a thallium(I) salt, are dissolved and then precipitated simultaneously as oxalates. scialert.net This ensures a uniform distribution of the constituent metals on an atomic scale within the precursor powder. Subsequent thermal treatment decomposes the oxalate matrix, leaving behind a highly reactive and homogenous mixture of oxides ready for forming the desired complex material.

Thallium-based cuprate (B13416276) superconductors, such as those in the Tl-Ba-Ca-Cu-O (TBCCO) family, are renowned for having some of the highest critical temperatures (Tc). wikipedia.orgiaea.org However, their synthesis is complicated by the high volatility of thallium oxide at the high temperatures required for phase formation. scialert.netscialert.net Using an oxalate-based coprecipitation route can mitigate this issue. In this method, stoichiometric amounts of the metal acetates or nitrates (including thallium) are dissolved and reacted with oxalic acid, causing the mixed-metal oxalates to precipitate out of the solution. scialert.net This Tl-containing precursor powder is then carefully calcined and sintered. analis.com.myresearchgate.net

The fine and homogenous nature of the oxalate-derived precursor powder allows for shorter sintering times and lower temperatures compared to conventional solid-state methods, thereby reducing the loss of volatile thallium. scialert.netscialert.net Research has demonstrated the successful synthesis of various Tl-based superconductors using this approach, achieving sharp superconducting transitions and high critical temperatures. analis.com.myresearchgate.net For instance, (Tl,Bi)Sr₁₂₁₂, (Tl,Pb)Sr₁₂₁₂, and (Tl,Cr)Sr₁₂₁₂ have been successfully synthesized from coprecipitated oxalate precursors, exhibiting onset critical temperatures of around 100 K. analis.com.my

Table 1: Examples of Tl-Based Superconductors Synthesized via Oxalate Precursor Route

Target Superconductor CompositionPrecursor MethodSintering ConditionsResulting Tc (zero resistance)Reference
Tl₀.₈Bi₀.₂Sr₂Ca₀.₈Y₀.₂Cu₂O₇Oxalate Coprecipitation870 °C for 1 hour~94 K analis.com.my
Tl₀.₅Pb₀.₅Sr₁.₈Yb₀.₂CaCu₂O₇Oxalate Coprecipitation870 °C for 1 hour~90 K analis.com.my
Tl₀.₉Cr₀.₁Sr₂Ca₀.₉Pr₀.₁Cu₂O₇Oxalate Coprecipitation870 °C for 1 hour~92 K analis.com.my
Tl₀.₈₅Cr₀.₁₅Sr₂CaCu₂O₇Oxalate Coprecipitation970 °C for 5 minutes100 K researchgate.net

Doping is a crucial technique for tuning the electronic and optical properties of semiconductors and oxides. Thallium has been investigated as a dopant to modify the properties of various materials. For example, thallium-doped cadmium oxide (CdO) thin films have been studied for their transparent conducting oxide (TCO) properties. researchgate.net The oxalate precursor route is an effective method for producing doped oxide powders. researchgate.net This process involves the coprecipitation of the host metal oxalate (e.g., cadmium oxalate) along with the dopant metal oxalate (this compound). The thermal decomposition of this mixed oxalate precursor yields a homogeneously doped oxide powder. researchgate.net

This method ensures a uniform distribution of dopant atoms within the host material's crystal lattice, which is essential for achieving predictable and reproducible electronic properties. Thallium doping has been shown to alter the bandgap, carrier concentration, and mobility of host oxides. researchgate.netresearchgate.net For instance, Tl-doped cobalt ferrite (B1171679) has been synthesized for photocatalytic applications, where the dopant was found to reduce the material's bandgap. researchgate.net Similarly, thallium has been explored as a dopant in silicon for infrared detector applications, although different synthesis methods are typically used for elemental semiconductors. dtic.mil The oxalate route remains a highly viable method for creating complex doped oxide systems.

Thallium-containing compounds are of significant interest for optoelectronic applications due to their unique properties. springer.com Thallium oxide, for instance, is used to create glasses with a high refractive index for optical components. americanelements.com Furthermore, thallium-based chalcogenides (compounds containing sulfur, selenium, or tellurium) are being explored as next-generation semiconductor materials for devices like photodetectors and solar cells. springer.com These materials can overcome some limitations of traditional alkali metal-based chalcogenides, as thallium's chemical properties can lead to higher carrier mobilities and better environmental stability. springer.com

The synthesis of these high-purity, multi-elemental compounds can be effectively achieved using precursor routes. The decomposition of this compound provides a reactive source of thallium(I) oxide, which can then be combined with other elements to form complex oxides, glasses, or chalcogenides. The sol-gel or coprecipitation method, starting with this compound and salts of other constituent elements (e.g., germanium, cadmium, selenium), allows for the synthesis of homogenous powders that can be processed into thin films, pellets, or crystals for optoelectronic devices. americanelements.comiaea.org

Synthesis and Characterization of this compound Nanomaterials

While this compound is primarily known as a precursor, there is growing interest in the synthesis of nanomaterials from various metal oxalates. mdpi.commdpi.com The "oxalate route" often involves the precipitation of metal oxalate nanoparticles, which are then used as intermediates. mdpi.com However, these intermediate oxalate nanomaterials can be studied in their own right, as their properties may differ significantly from their bulk counterparts.

The synthesis of nanomaterials, such as nanoparticles, nanowires, and thin films, of this compound itself is an area of emerging research. Wet-chemical precipitation is a common bottom-up approach to synthesizing nanoparticles. mdpi.com By carefully controlling reaction parameters like concentration, temperature, and the use of surfactants or capping agents, it is possible to precipitate this compound as nanoparticles with a controlled size distribution.

The synthesis of nanowires could potentially be achieved through template-assisted methods or by exploiting the anisotropic crystal growth of the material. google.comgoogle.com this compound possesses a layered crystal structure, which could be favorable for the formation of two-dimensional (2D) nanosheets or thin films through techniques like liquid-phase exfoliation or controlled deposition. geoscienceworld.org While methods for preparing nanomaterials from thallium coordination polymers have been reported, yielding products like Tl₂O₃ nanostructures, direct synthesis of this compound nanomaterials is less documented but represents a promising research direction. researchgate.netnih.gov

When the dimensions of a material are reduced to the nanoscale (typically below 10-20 nm), its electronic and optical properties can change dramatically due to quantum confinement effects. researchgate.netjkps.or.kr This phenomenon occurs when the material's size is comparable to or smaller than its exciton (B1674681) Bohr radius, leading to the quantization of energy levels. researchgate.netmdpi.com A primary consequence is an increase in the effective bandgap as the particle size decreases. researchgate.net This size-dependent bandgap allows for the tuning of a material's optical properties, such as its absorption and emission wavelengths.

This effect is well-documented in semiconductor quantum dots like Cadmium Selenide (CdSe) and Lead Sulfide (PbS), where the fluorescence color can be precisely controlled by tuning the nanoparticle size. researchgate.netmdpi.com For this compound, the investigation of such phenomena is contingent upon two factors: first, its intrinsic properties as a semiconductor or insulator, and second, the successful synthesis of its nanostructures with controlled sizes. Should this compound nanostructures be fabricated, it is plausible they would exhibit novel size-dependent optical and electronic properties. However, detailed experimental studies on quantum confinement effects specifically in this compound nanostructures have not yet been extensively reported, representing a frontier for future research in materials science.

Catalytic and Electrocatalytic Applications of this compound and Its Derivatives

While direct catalytic applications of this compound (Tl₂C₂O₄) are not extensively documented, the broader family of thallium compounds and their derivatives exhibit notable catalytic and electrocatalytic properties. Thallium(I) compounds can function as catalysts in various organic transformations.

Research has explored the use of thallium-doped materials in catalysis. For instance, thallium-doped cobalt ferrite (CoFe₂-xTlxO₄) nanoceramics have been synthesized and shown to be effective photocatalysts for hydrogen fuel production. researchgate.net The incorporation of thallium ions into the ferrite structure enhances photocatalytic activity by reducing the optical band gap and improving electrical conductivity. researchgate.net Studies on these materials found that as the concentration of the thallium dopant increased, the rate of hydrogen generation was significantly boosted. researchgate.net

In the realm of electrocatalysis, thallium metal electrodes have demonstrated selectivity in the electrochemical reduction of CO₂ to oxalate, presenting a potential pathway for CO₂ utilization. embrapa.br This suggests a role for thallium in processes where oxalate is a target product. Furthermore, the electrochemical oxidation of thallous (Tl⁺) ions to thallic (Tl³⁺) ions is a key process, as thallic ions are used as catalysts in the oxidation of organic compounds like olefins. nih.gov

The thermal decomposition of complex salts containing this compound has also been studied. For example, the decomposition of thallium(I) bis-oxalatodiaquaindate(III) monohydrate, Tl[In(C₂O₄)₂(H₂O)₂]·H₂O, proceeds through an intermediate of thallous oxalate. researchgate.net Such studies are crucial for understanding the thermal stability and reactivity of thallium oxalate derivatives, which is vital for their potential use in high-temperature catalytic processes.

Table 1: Research Findings on Catalytic Applications of Thallium Derivatives

Catalyst Derivative Application Key Findings
Thallium-doped Cobalt Ferrite (CoFe₂-xTlxO₄) Photocatalytic Hydrogen Production Doping with Tl ions reduces the optical band gap and increases electrical conductivity, enhancing H₂ production. The rate of hydrogen evolution increased from 389 to 723 μmolg⁻¹h⁻¹ as Tl concentration rose from 3% to 12%. researchgate.net
Thallium Metal Electrode Electrocatalytic Reduction of CO₂ Shows selectivity for the reduction of carbon dioxide to form oxalate. embrapa.br

Role of this compound in Analytical Reagent Chemistry

The chemical properties of this compound and the Tl³⁺/Tl⁺ redox couple are leveraged in several analytical chemistry methods, particularly for the determination of oxalates. Thallimetric oxidation, which involves the use of thallium(III) as an oxidizing agent, forms the basis of these applications. cdnsciencepub.comcdnsciencepub.com

In these methods, thallium(III) oxidizes oxalate ions and is itself reduced to thallium(I). cdnsciencepub.com The amount of oxalate in a sample can then be determined by quantifying either the amount of Tl⁺ produced or the amount of unreacted Tl³⁺. cdnsciencepub.comcdnsciencepub.com This principle is applied in both titrimetric and spectrophotometric techniques.

Titrimetric Methods: A notable titrimetric method involves the reaction of oxalate with an excess of a standard thallium(III) solution. The resulting thallium(I) is then titrated oxidimetrically with a potassium bromate (B103136) (KBrO₃) solution. cdnsciencepub.com This approach allows for the determination of oxalate in the millimole range. cdnsciencepub.comcdnsciencepub.com The reaction can be performed under thermal conditions or photochemically, where light is used to drive the reaction to completion, sometimes with the aid of a halide or iron(III) catalyst. cdnsciencepub.comzenodo.org

Spectrophotometric Methods: For determining smaller, micromole quantities of oxalate, spectrophotometry is employed. cdnsciencepub.comcdnsciencepub.com These methods rely on the fact that thallium(III) absorbs significantly at 260 nm in a medium of perchloric acid and hydrochloric acid, while thallium(I) has no absorbance at this wavelength. cdnsciencepub.com By measuring the decrease in absorbance of the Tl³⁺ solution after reaction with an oxalate sample, the concentration of the oxalate can be calculated from a calibration curve. cdnsciencepub.com

Analysis of Mixtures: The principles of thallimetric oxidation have been extended to the analysis of binary and ternary mixtures of analytes. For example, methods have been developed to determine phosphite (B83602) and oxalate in a mixture by exploiting the different conditions under which each is oxidized by thallium(III). nih.gov Similarly, mixtures of hydrogen peroxide and oxalate can be analyzed. researchgate.net

In some analytical procedures for determining thallium, oxalate is listed as a non-interfering anion up to high concentrations, which is an important consideration for method development. niscpr.res.inrsc.orgpsu.edu The formation of the Tl(I)-EDTA complex is weak and decomposes in acidic medium, a behavior that is exploited in the complexometric determination of thallium, where the redox behavior of the Tl(III)/Tl(I) couple is key. tsijournals.com

Table 2: Analytical Methods Involving the Thallium/Oxalate System

Analytical Technique Principle Analyte Detection Range Key Conditions
Titrimetry Oxidation of oxalate by Tl(III). The resulting Tl(I) is titrated with potassium bromate. cdnsciencepub.com Oxalate Millimole (mmol) Thermal or photochemical reaction. cdnsciencepub.com
Spectrophotometry Reduction of Tl(III) by oxalate is measured by the decrease in Tl(III) absorbance at 260 nm. cdnsciencepub.com Oxalate Micromole (µmol) Perchloric acid and hydrochloric acid medium. cdnsciencepub.com
Photochemical Redox Method Photochemical reduction of Tl(III) by oxalate, catalyzed by iron(III) in the presence of chloride ions. zenodo.org Thallium(III) - 0.5 M perchloric acid. zenodo.org

Analytical Methodologies for Thallium I Oxalate Detection and Quantification

Spectrophotometric Methods for Thallium(I) Oxalate (B1200264) Determination

Spectrophotometry offers a viable approach for the determination of thallium(I) oxalate, often indirectly. One common strategy involves the oxidation of the oxalate ion by a known excess of a colored oxidizing agent. The decrease in absorbance of the oxidizing agent is then correlated to the initial concentration of oxalate.

Alternatively, methods can focus on the thallium(I) ion. For instance, thallium(III) has a significant molar absorptivity at 260 nm, while thallium(I) does not absorb at this wavelength. cdnsciencepub.com A method has been developed where thallium(III) is used as an oxidant for oxalate. The resulting thallium(I) is then determined by measuring the decrease in the optical density of thallium(III) at 260 nm in a medium of 0.1 M HCl and 1 M HClO4. cdnsciencepub.comcdnsciencepub.com

Several spectrophotometric methods have been developed for the determination of thallium using various chromogenic reagents. niscpr.res.in For example, a method using mepazine hydrochloride in a phosphoric acid medium allows for the determination of thallium(III) with a maximum absorbance at 512 nm. niscpr.res.in Another sensitive method involves the extraction of a thallium(III) complex with N,N'-diphenylbenzamidine and subsequent color reaction with brilliant green, with a molar absorptivity of 1.82 x 10^5 L mol⁻¹ cm⁻¹ at 640 nm. tandfonline.com While these methods are for thallium in general, they can be adapted for the determination of thallium in this compound samples after appropriate sample preparation to convert Tl(I) to Tl(III). niscpr.res.in

Interference from other ions is a consideration in spectrophotometric methods. For example, in the mepazine hydrochloride method, ions like Fe(III), Cu(II), and Pb(II) can interfere, though the use of phosphoric acid can mitigate some of these interferences. niscpr.res.in

Table 1: Spectrophotometric Methods for Thallium Determination

Reagent Wavelength (nm) Molar Absorptivity (L mol⁻¹ cm⁻¹) Remarks
Thallium(III) 260 9150 Indirect determination of oxalate by measuring the decrease in Tl(III) absorbance. cdnsciencepub.com
Mepazine Hydrochloride 512 1.60 x 10⁴ Determines Tl(III) in a phosphoric acid medium. niscpr.res.in
N,N'-diphenylbenzamidine / Brilliant Green 640 1.82 x 10⁵ Highly sensitive method involving solvent extraction of a Tl(III) complex. tandfonline.com

Chromatographic Techniques (e.g., Ion Chromatography) for this compound Separation and Analysis

Chromatographic techniques are powerful tools for the separation and quantification of ions from complex matrices. Ion chromatography (IC) is particularly suited for the determination of ionic species like thallium(I) and oxalate. While direct analysis of the intact this compound salt is uncommon, IC can be used to determine the concentrations of the constituent ions separately.

Extraction chromatography is another relevant technique, utilizing resins that can selectively retain specific ions. triskem-international.com This allows for the separation of radionuclides and other elements from various sample matrices, including environmental and bioassay samples. triskem-international.com For thallium, specific resins can be employed to separate it from interfering ions before quantification by another method.

High-performance liquid chromatography (HPLC) coupled with a suitable detector can also be used for oxalate determination. researchgate.net For the analysis of thallium, coupling chromatographic separation with a highly sensitive detector like a mass spectrometer (LC-MS) offers excellent selectivity and low detection limits. preprints.org

Electrochemical Sensors for this compound Detection

Electrochemical sensors offer a rapid, sensitive, and often portable means for the detection of thallium(I) and oxalate ions. Various types of electrochemical sensors have been developed, including potentiometric, voltammetric, and amperometric sensors.

For thallium(I), ion-selective electrodes (ISEs) have been developed using ionophores that selectively bind Tl⁺. One such sensor, based on functionalized ZnO nanorods with dibenzyldiaza-18-crown-6, demonstrated a wide linear response to thallium(I) concentrations from 1 x 10⁻⁷ M to 5 x 10⁻² M with high sensitivity and a fast response time. researchgate.net Anodic stripping voltammetry (ASV) is another highly sensitive electrochemical technique for thallium determination. researchgate.net This method involves pre-concentrating thallium onto the electrode surface before stripping it off electrochemically, which generates a current proportional to the thallium concentration.

For oxalate, electrochemical sensors often rely on its oxidation at an electrode surface. The development of these sensors focuses on enhancing the kinetics of oxalate oxidation and lowering the overpotential. mdpi.com Modified electrodes, for instance, using nanomaterials, have been shown to improve the sensitivity and selectivity of oxalate detection. mdpi.com Some sensors are designed to be selective against common interferences like urea (B33335) and citrate (B86180). nih.gov

Table 2: Examples of Electrochemical Sensors for Thallium(I) and Oxalate

Analyte Sensor Type Key Features Detection Limit
Thallium(I) Functionalized ZnO nanorod ISE Wide linear range, high sensitivity, fast response. researchgate.net 1 x 10⁻⁷ M researchgate.net
Thallium(I) Thiol-functionalized MWCNT sensor Good repeatability and stability. researchgate.net 1.29 µg/L researchgate.net
Oxalate Molecularly imprinted polymer sensor High sensitivity and selectivity. mdpi.com 0.04 nM mdpi.com

Gravimetric and Volumetric Methods for this compound Quantification

Gravimetric and volumetric methods are classical analytical techniques that can be applied to the quantification of this compound. These methods are generally less sensitive than instrumental techniques but can be highly accurate when performed carefully. slideshare.net

Gravimetric Analysis: Gravimetric analysis relies on the measurement of mass. wikipedia.org For this compound, a possible approach would be to precipitate either the thallium(I) or the oxalate ion as a highly insoluble compound. For instance, thallium(I) can be precipitated as thallium(I) chromate (B82759) (Tl₂CrO₄), which is then filtered, dried, and weighed. From the mass of the precipitate, the amount of thallium(I) in the original sample can be calculated. Similarly, the oxalate can be precipitated as calcium oxalate (CaC₂O₄), which is a common gravimetric method for oxalate determination. wikipedia.orgquora.com The calcium oxalate precipitate is collected, dried, and weighed. quora.com

Volumetric Analysis (Titration): Volumetric analysis, or titration, involves reacting the analyte with a standard solution of a reagent of known concentration. shivajichk.ac.in A common volumetric method for oxalate involves a redox titration with potassium permanganate (B83412) (KMnO₄). In an acidic solution, the permanganate ion oxidizes the oxalate ion. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

For thallium(I), a redox titration can also be employed. Thallium(I) can be titrated with an oxidizing agent like potassium bromate (B103136) (KBrO₃) in an acidic medium. cdnsciencepub.com The endpoint can be detected using a suitable indicator or potentiometrically. cdnsciencepub.com

These classical methods, while often more time-consuming, provide a fundamental basis for the quantification of this compound and are valuable for validating results from instrumental methods. slideshare.netshivajichk.ac.in

Theoretical and Computational Studies of Thallium I Oxalate

Density Functional Theory (DFT) Calculations for Thallium(I) Oxalate (B1200264)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of solid-state materials like thallium(I) oxalate. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic and structural characteristics of this compound.

Theoretical analyses of the electronic structure of anhydrous alkali metal oxalates have been performed using DFT calculations, and similar principles can be applied to this compound. mdpi.com These studies reveal strong ionic-covalent bonds within the oxalate anion, with the C-C bond being the weakest. mdpi.com The interaction between the oxalate group and the metal cations is almost purely ionic. mdpi.com In the case of this compound, the presence of the 6s² lone pair of electrons in the Tl⁺ cation introduces a significant stereochemical activity. This "inert pair effect" leads to distortions in the coordination environment of the Tl⁺ ion. The crystal structure of anhydrous thallium oxalate is layered, with the lone electron pairs of the Tl⁺ cations located in the interlayer spaces. This is in contrast to a similar compound, rubidium oxalate monohydrate, where water molecules occupy these interlayer positions. It is suggested that the lone electron pairs in thallium oxalate play a similar structural role to the water molecules in the rubidium analogue.

Ab initio studies on various thallium compounds, such as thallium-V compounds and thallium halides, have provided insights into their electronic properties. researchgate.netijater.comscirp.org These studies often employ methods like the tight-binding linear muffin-tin orbital (TB-LMTO) method within the local density approximation (LDA) to calculate the band structure and density of states (DOS). ijater.com For this compound, similar calculations would be expected to show a significant contribution from thallium's 6s and 6p orbitals and the 2p orbitals of oxygen and carbon in the oxalate anion to the valence and conduction bands. The stereochemically active lone pair on Tl(I) is anticipated to result in a distorted coordination polyhedron.

Geometry optimization using DFT allows for the prediction of the most stable crystal structures and the determination of lattice parameters. For a new crystalline form of this compound, Tl₂C₂O₄·H₂C₂O₄, X-ray diffraction methods were used to determine its crystal structure, which crystallizes in the monoclinic space group P2₁/a. researchgate.net In this structure, both the oxalic acid molecule and the oxalate anion are planar and are linked by strong O-H···O hydrogen bonds, forming a polymeric structure. researchgate.net The thallium(I) ion is in a distorted nine-fold coordination environment with five oxygen atoms from oxalate anions and four from oxalic acid molecules. researchgate.net

DFT calculations are often used to refine and validate experimentally determined structures. For instance, in studies of calcium oxalate, DFT calculations with dispersion corrections (PBE-D) have shown to be in substantially better agreement with experimental structures than conventional PBE calculations. cdnsciencepub.com Similar computational approaches for this compound would involve optimizing the crystal lattice parameters and atomic positions to find the minimum energy configuration.

Below is a table of bond lengths and angles for Tl₂C₂O₄·H₂C₂O₄, as determined by X-ray diffraction, which would be the target for replication in a geometry optimization study.

Bond/AngleLength (Å) / Angle (°)
Oxalate Anion
C1-C1'1.55(2)
C1-O11.24(1)
C1-O21.25(1)
O1-C1-O2126.8(9)
O1-C1-C1'117.2(9)
O2-C1-C1'116.0(9)
Oxalic Acid Molecule
C2-C2'1.54(2)
C2-O31.21(1)
C2-O41.30(1)
O3-C2-O4126.4(9)
O3-C2-C2'121.7(9)
O4-C2-C2'111.8(8)
Data sourced from a study on a new crystalline form of this compound. researchgate.net

DFT calculations are a powerful tool for predicting the vibrational frequencies of molecules and crystalline solids, which can then be correlated with experimental infrared (IR) and Raman spectra. For Tl₂C₂O₄·H₂C₂O₄, the FTIR and FT-Raman spectra have been recorded and their assignments were based on previous studies of oxalic acid and other metal oxalates. researchgate.net DFT calculations would aid in a more precise assignment of the observed vibrational modes. researchgate.net For example, the antisymmetric (C–O) stretching of the anion appears as distinct bands in the FTIR spectrum, while the symmetric mode is the strongest in the Raman spectrum. researchgate.net

The process typically involves performing a frequency calculation on the optimized geometry. faccts.degoogle.com The calculated vibrational frequencies and their corresponding intensities can then be compared with experimental spectra. This comparison helps in the detailed assignment of vibrational modes, including stretching and bending modes of the oxalate anion and the Tl-O coordination sphere.

The following table presents the experimental vibrational frequencies for Tl₂C₂O₄·H₂C₂O₄, which could be correlated with DFT-predicted frequencies.

FTIR (cm⁻¹)FT-Raman (cm⁻¹)Assignment
2400 (vs, br)-ν(OH)
1715 (vs)1718 (m)νas(C=O) of H₂C₂O₄
1686 (vs)-νas(C-O) of C₂O₄²⁻
1645 (s)-νas(C-O) of C₂O₄²⁻
1414 (s)1420 (w)νs(C-O) + δ(OCO) of H₂C₂O₄
1312 (s)-νs(C-O) + δ(OCO) of C₂O₄²⁻
897 (m)900 (vs)νs(C-C) of C₂O₄²⁻
-864 (w)νs(C-C) of H₂C₂O₄
795 (s)800 (m)δ(OCO) + ν(Tl-O)
505 (m)508 (m)ν(Tl-O) + ring deformation
455 (m)460 (m)ν(Tl-O) + ring deformation
vs: very strong, s: strong, m: medium, w: weak, br: broad. Data adapted from a study on Tl₂C₂O₄·H₂C₂O₄. researchgate.net

Ab Initio Quantum Chemical Methods Applied to this compound Systems

Ab initio quantum chemical methods, which are based on first principles without empirical parameters, can provide highly accurate descriptions of chemical systems. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are computationally more demanding than DFT. researchgate.net While specific ab initio studies on this compound are not widely reported, research on other thallium compounds demonstrates the utility of these methods. For instance, ab initio self-consistent calculations have been used to investigate the structural stability of thallium-V compounds. researchgate.net Such studies typically involve calculating the total energy of different crystal phases to determine the most stable structure. researchgate.net For this compound, high-level ab initio calculations could be employed to accurately determine its electronic structure, bonding characteristics, and reaction energetics, providing a benchmark for less computationally expensive methods like DFT.

Molecular Dynamics Simulations for this compound Crystal Growth and Solution Behavior

Molecular dynamics (MD) simulations are a powerful technique for studying the time evolution of molecular systems, providing insights into dynamic processes such as crystal growth and behavior in solution. While specific MD simulations for this compound are not readily found in the literature, extensive research has been conducted on the crystal growth of calcium oxalate, a key component of kidney stones. researchgate.netnih.govnih.govresearchgate.net These studies often use ab initio MD to understand how interactions at the crystal-water interface influence crystal morphology. researchgate.net For example, simulations have shown how citrate (B86180) molecules can inhibit the growth of calcium oxalate monohydrate crystals by binding to specific crystal faces. nih.govkarger.com

Applying MD simulations to this compound could elucidate the mechanisms of its nucleation and growth from solution. Such simulations could model the interactions between Tl⁺ and C₂O₄²⁻ ions in an aqueous environment, the formation of initial clusters, and their subsequent development into a crystal lattice. This would be particularly interesting in understanding how the thallium(I) lone pair influences the solvation structure and the attachment of ions to the growing crystal surfaces.

Predictive Modeling of this compound Reactivity and Stability

Predictive modeling encompasses a range of computational techniques aimed at forecasting the chemical properties and behavior of compounds. For this compound, this could include predicting its thermal stability and decomposition pathways, as well as its solubility and complexation behavior in aqueous solutions.

Models have been developed to predict the stability constants of metal-ligand complexes. tandfonline.com These models can use linear free energy relationships to estimate the stability of complexes for which experimental data is unavailable. tandfonline.com Such an approach could be applied to predict the stability of this compound complexes in various chemical environments. Furthermore, predictive models based on thermodynamic data can be used to understand the distribution of metal ions during co-precipitation with oxalates. mdpi.com

In the context of thermal decomposition, theoretical studies on alkali metal oxalates have proposed pathways involving the breaking of the C-C bond in the oxalate anion, leading to the formation of metal carbonates. mdpi.com Similar computational investigations on this compound could predict its decomposition products and the energetics of the decomposition process, providing valuable information on its thermal stability.

Environmental Chemistry and Geochemical Behavior of Thallium I Oxalate Excluding Human Toxicity

Environmental Speciation and Transformation of Thallium(I) Oxalate (B1200264) in Natural Systems

The transformation between Tl(I) and Tl(III) is a key process in thallium's environmental chemistry. While Tl(I) is generally more soluble and mobile, Tl(III) tends to form more stable complexes and precipitate with oxides. edafologia.net Organic acids, particularly oxalate, play a significant role in the redox transformation of thallium. Studies have shown that oxalate, often secreted by plant roots or microorganisms, can contribute to the reduction of Tl(III) to Tl(I). researchgate.netnih.govacs.org This process can increase the mobility and potential bioavailability of thallium in the rhizosphere. researchgate.net Conversely, under strongly acidic and oxidizing conditions, the formation of Tl(III) is favored. edafologia.net The presence of other environmental factors, such as sunlight and iron species, can also mediate the redox transformation of thallium, with organic compounds like oxalate potentially being photolyzed to generate reactive species that influence the Tl(I)/Tl(III) balance. acs.orgunipi.it

In natural waters, planktonic bacteria have been identified as being capable of oxidizing the thermodynamically stable Tl(I) to Tl(III), demonstrating a biologically mediated transformation pathway. acs.org The crystal structure of thallium oxalate is also noteworthy; anhydrous thallium oxalate (Tl₂C₂O₄) has a layered structure where the lone electron pairs of the Tl⁺ cations occupy interlayer spaces, a feature that distinguishes it from other monovalent oxalate salts that often incorporate water molecules. geoscienceworld.orgresearchmap.jpresearchgate.net

Role of Oxalate Ligands in Thallium Mobility and Bioavailability in Geochemical Environments

Oxalate ligands, derived from the dissolution of thallium(I) oxalate or from natural sources like root exudates and microbial metabolism, significantly influence the mobility and bioavailability of thallium in geochemical environments. researchgate.netnih.gov The oxalate anion (C₂O₄²⁻) is a strong chelating agent that can form soluble complexes with Tl(I), such as TlOx⁻. dntb.gov.uapublish.csiro.au The formation of this complex can enhance the mobilization of thallium in soil and water systems. semanticscholar.org

The role of oxalate is complex and can lead to contrasting effects depending on the specific environmental conditions. On one hand, by forming soluble complexes, oxalate can increase the concentration of thallium in soil solution, potentially increasing its uptake by plants and its risk of leaching into groundwater. semanticscholar.org For instance, studies on phytoextraction have investigated the use of oxalic acid as a chelating agent to enhance thallium uptake by plants like Zea mays L., although this was also associated with an increased risk of Tl leaching, especially under acid rain conditions. semanticscholar.org Research on rice plants has shown that Tl stress induces the secretion of oxalate from the roots, which contributes to the reduction of the less mobile Tl(III) to the more mobile Tl(I), thereby affecting its bioavailability. researchgate.netnih.gov

On the other hand, oxalate can also lead to the immobilization of thallium through the precipitation of sparingly soluble metal oxalates. Fungi, for example, are known to excrete oxalic acid, which can react with toxic metals in their environment to form insoluble oxalate crystals, a process that serves as a detoxification mechanism. nih.govnih.gov This biomineralization can effectively reduce the concentration of soluble, bioavailable thallium in the immediate vicinity of the organism. nih.gov Therefore, the net effect of oxalate ligands on thallium mobility and bioavailability is a balance between the formation of soluble complexes and the precipitation of insoluble salts, governed by factors such as pH, the concentration of both thallium and oxalate, and the presence of other competing ions and solid phases. edafologia.netsemanticscholar.org

Interactions of this compound with Environmental Matrices (e.g., soils, sediments, minerals)

The interaction of thallium, released from compounds like this compound, with environmental matrices such as soils, sediments, and minerals is a critical factor controlling its environmental fate. In soils, Tl(I) adsorption is a key process that reduces its mobility. mdpi.com The primary soil components responsible for this adsorption are clay minerals, organic matter, and oxides of aluminum, iron, and manganese. edafologia.netmdpi.com

Selective extraction techniques are often used to study the association of thallium with different soil phases. Ammonium (B1175870) oxalate is a common extractant used to quantify the fraction of thallium bound to amorphous or poorly-crystallized iron and aluminum oxides. edafologia.netacs.orgcdnsciencepub.com Studies of soils contaminated by pyrite (B73398) tailings have shown that a significant proportion of the total thallium can be extracted with oxalic oxalate, indicating a strong association with these amorphous oxide phases. edafologia.net

Manganese (Mn) oxides are particularly effective at sequestering thallium. They can adsorb Tl(I) and also oxidize it to Tl(III), which then forms highly insoluble precipitates like Tl₂O₃ or gets strongly bound to the oxide surface. mdpi.comacs.orgacs.org This oxidative uptake by Mn oxides, such as δ-MnO₂, is a powerful immobilization mechanism. acs.orgcuni.cz However, the capacity for this oxidative uptake can be exceeded at high thallium concentrations. acs.org

Table 1: Thallium Distribution in Contaminated Soil Fractions This table illustrates the relative distribution of thallium extracted by different reagents from the top 10 cm of soils contaminated by pyrite tailings, indicating its association with various soil components. Data adapted from Martín et al. edafologia.net

ExtractantTarget Soil FractionMean Extracted Tl (% of Total Tl)
WaterSoluble< 0.1%
Calcium Chloride (CaCl₂)Exchangeable~1%
Acetic AcidBio-available (presumed)~15% of Tlo
Oxalic Oxalate (Tlo)Amorphous Fe/Al Oxides~25%
Non-extractableResidual (e.g., in crystalline oxides, primary minerals)~75%
Percentage relative to the amount extracted by oxalic oxalate.

Remediation Strategies for Thallium Contamination Focusing on Oxalate-Mediated Chemistry (e.g., precipitation, complexation)

Oxalate-mediated chemistry offers several potential strategies for the remediation of thallium-contaminated environments. These strategies primarily leverage the ability of oxalate to either immobilize thallium through precipitation or mobilize it for removal through complexation.

One major strategy is bioremediation, which utilizes microorganisms, particularly fungi, that naturally produce and excrete oxalic acid. nih.govnih.gov Fungi such as Beauveria caledonica can tolerate high concentrations of toxic metals and solubilize metal-bearing minerals by excreting organic acids. nih.gov The subsequent reaction between the excreted oxalic acid and dissolved metal ions, including thallium, leads to the formation and precipitation of highly insoluble metal oxalate crystals. nih.govnih.gov This process, known as biomineralization, effectively sequesters the toxic metal from the soluble, bioavailable fraction into a stable, solid form, thereby reducing its toxicity and mobility in the soil. nih.gov

Another approach is chelate-induced phytoextraction. In this technique, chelating agents are applied to contaminated soil to increase the solubility and uptake of metals by plants. Oxalic acid has been tested for this purpose with thallium. semanticscholar.org The addition of oxalic acid can form soluble Tl-oxalate complexes, enhancing thallium's availability for plant uptake. semanticscholar.org However, this approach must be managed carefully, as the increased mobilization of thallium also heightens the risk of it leaching into groundwater, potentially spreading the contamination. semanticscholar.org

Chemical precipitation is a more direct remediation method. By adding a source of oxalate to thallium-contaminated water or soil leachate, it is possible to induce the precipitation of this compound (Tl₂C₂O₄). Given the low solubility of this salt, this method can effectively remove dissolved thallium from the aqueous phase. This strategy is analogous to the use of other chemical amendments, such as synthetic minerals containing silicates, which aim to increase soil pH and facilitate the incorporation of thallium into more stable, residual fractions. americanelements.com Furthermore, macrocyclic compounds like crown ethers have been explored for their potential to selectively bind and remove Tl⁺ ions from wastewater, forming stable complexes. mdpi.com

Q & A

Q. What are the optimal methods for synthesizing Thallium(I) oxalate in laboratory settings?

this compound (Tl₂C₂O₄) is typically synthesized by reacting thallium(I) salts (e.g., Tl₂SO₄ or TlNO₃) with oxalic acid under controlled pH and temperature. A common approach involves slow addition of oxalic acid to a thallium(I) nitrate solution, followed by crystallization at low temperatures (~5°C) to minimize side reactions . Purity is ensured via repeated washing with cold water and vacuum drying. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and thermal stability .

Q. How does temperature influence the solubility of this compound in aqueous systems?

Solubility data indicate that Tl₂C₂O₄ exhibits low solubility in cold water (1.48 g/100 mL at 15°C) but increases significantly at elevated temperatures (9.02 g/100 mL at 100°C) . This temperature dependence is crucial for designing purification protocols or precipitation-based separation techniques. Researchers should account for ionic strength and pH variations, as competing ions (e.g., sulfate, nitrate) can alter solubility equilibria .

Q. What safety protocols are essential when handling this compound?

Due to its high toxicity (oral LD₅₀ in mice: 2.5 g/kg ), handling requires strict adherence to OSHA guidelines: use of fume hoods, chemical-resistant gloves (nitrile or neoprene), and sealed containers to prevent inhalation or dermal exposure . Emergency protocols must include immediate decontamination with water and medical monitoring for symptoms like neuropathy or gastrointestinal distress .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in thallium uptake by plants?

Studies suggest oxalate ligands enhance thallium bioavailability in soil-plant systems by forming soluble Tl⁺-oxalate complexes, which facilitate root absorption . Advanced methodologies like synchrotron X-ray absorption spectroscopy (XAS) can elucidate coordination geometry and stability constants of these complexes under varying soil pH and organic matter conditions .

Q. How can adsorption kinetics of this compound be modeled for environmental remediation?

Permeable Adsorptive Barriers (PABs) using activated carbon show promise for Tl⁺ removal, with adsorption capacities dependent on surface functional groups and pore structure . Researchers should employ pseudo-second-order kinetic models and Langmuir isotherms to quantify adsorption efficiency, while controlling for competing ions (e.g., K⁺, Na⁺) in groundwater matrices .

Q. What are the challenges in detecting this compound in complex biological matrices?

Analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity (detection limits <0.1 ppb) but require rigorous sample preparation (e.g., acid digestion, chelation with crown ethers) to mitigate matrix effects . Validation via spike-recovery experiments and isotope dilution is recommended to ensure accuracy .

Q. How does the thermal decomposition of this compound inform its stability in material science applications?

TGA data reveal Tl₂C₂O₄ decomposes at ~250°C to form Tl₂O and CO₂, making it a precursor for Tl-based oxides in electronic materials . In situ XRD during heating can track phase transitions, while controlled-atmosphere studies (e.g., N₂ vs. O₂) clarify redox pathways .

Methodological Recommendations

  • Synthesis : Prioritize low-temperature crystallization to avoid Tl⁺ oxidation.
  • Characterization : Combine XRD with Fourier-transform infrared spectroscopy (FTIR) to confirm oxalate coordination .
  • Toxicity Studies : Use in vitro models (e.g., human cell lines) to assess Tl⁺-oxalate bioavailability, complemented by ICP-MS quantification .

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